molecular formula C19H14N2O7S B1237390 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

Cat. No.: B1237390
M. Wt: 414.4 g/mol
InChI Key: SSAMIOWVUGBIJK-VULZFCBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquitin Isopeptidase Inhibitor I, also known as G5, is a cell-permeable cross-conjugated alpha,beta-unsaturated dienone compound. It is primarily used as a protease inhibitor, specifically targeting ubiquitin isopeptidase activity. This compound is known for its ability to induce caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ubiquitin Isopeptidase Inhibitor I is synthesized through a series of chemical reactions involving the formation of a cross-conjugated alpha,beta-unsaturated dienone structure. The key steps include the condensation of 3,5-bis((4-nitrophenyl)methylene)-1,1-dioxide with tetrahydro-4H-thiopyran-4-one. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) in a 1:3 ratio .

Industrial Production Methods: The industrial production of Ubiquitin Isopeptidase Inhibitor I follows similar synthetic routes but on a larger scale. The compound is purified to achieve a purity of over 97% and is stored at +4°C to maintain stability. For maximum solubility, it is recommended to dissolve the compound in DMSO and then dilute it with an aqueous buffer of choice .

Chemical Reactions Analysis

Types of Reactions: Ubiquitin Isopeptidase Inhibitor I undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ubiquitin Isopeptidase Inhibitor I .

Scientific Research Applications

Ubiquitin Isopeptidase Inhibitor I has a wide range of scientific research applications, including:

Mechanism of Action

Ubiquitin Isopeptidase Inhibitor I exerts its effects by selectively inhibiting ubiquitin isopeptidase activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The compound induces caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway. The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

Comparison with Similar Compounds

Uniqueness: Ubiquitin Isopeptidase Inhibitor I is unique due to its specific inhibition of ubiquitin isopeptidase activity and its ability to induce apoptosis via an apoptosome-independent pathway. This makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H14N2O7S

Molecular Weight

414.4 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9-,16-10-

InChI Key

SSAMIOWVUGBIJK-VULZFCBJSA-N

Isomeric SMILES

C\1S(=O)(=O)C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C\C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O

Synonyms

NSC 144303
NSC-144303
NSC144303

Origin of Product

United States

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